5-(Aminomethyl)-1lambda6-thiomorpholine-1,1,3-trione
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Overview
Description
5-(Aminomethyl)-1lambda6-thiomorpholine-1,1,3-trione is a heterocyclic compound featuring a thiomorpholine ring with an aminomethyl group at the 5-position and three oxo groups at the 1, 1, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1lambda6-thiomorpholine-1,1,3-trione typically involves the reaction of thiomorpholine with formaldehyde and a suitable amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the aminomethyl group. The reaction mixture is then subjected to oxidation to introduce the oxo groups at the 1, 1, and 3 positions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where thiomorpholine and formaldehyde are reacted in a reactor with a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1lambda6-thiomorpholine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated or aminated derivatives.
Scientific Research Applications
5-(Aminomethyl)-1lambda6-thiomorpholine-1,1,3-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1lambda6-thiomorpholine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiomorpholine ring can interact with enzymes and receptors. These interactions can modulate the activity of target proteins and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Muscimol: A compound with a similar aminomethyl group but different ring structure.
5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group but a different heterocyclic ring.
Uniqueness
5-(Aminomethyl)-1lambda6-thiomorpholine-1,1,3-trione is unique due to its specific ring structure and the presence of three oxo groups
Properties
Molecular Formula |
C5H10N2O3S |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
5-(aminomethyl)-1,1-dioxo-1,4-thiazinan-3-one |
InChI |
InChI=1S/C5H10N2O3S/c6-1-4-2-11(9,10)3-5(8)7-4/h4H,1-3,6H2,(H,7,8) |
InChI Key |
QFULPSMAWBTVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)CS1(=O)=O)CN |
Origin of Product |
United States |
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